molecular formula C22H20N2O3S B6508747 3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896852-64-5

3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B6508747
CAS No.: 896852-64-5
M. Wt: 392.5 g/mol
InChI Key: YDRYJDLVEMXMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic derivative featuring a thiochromeno[2,3-d]pyrimidine core with a 4-methoxyphenylmethyl substituent at position 3 and an isopropyl group at position 2. Its structural complexity combines a sulfur-containing chromene moiety fused to a pyrimidine-dione system, which is associated with diverse pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties. This article compares its structural and functional attributes with related compounds, focusing on substituent effects, synthetic strategies, and biological relevance.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-propan-2-ylthiochromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-13(2)20-23-21-18(19(25)16-6-4-5-7-17(16)28-21)22(26)24(20)12-14-8-10-15(27-3)11-9-14/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRYJDLVEMXMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3S2)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione is a thiochromeno-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on recent research findings.

Synthesis

The synthesis of thiochromeno-pyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. For instance, the reaction of 2-amino-3H-thiochromeno[2,3-d]pyrimidin-4(5H)-one with various aldehydes has been reported to yield different pyrimidine derivatives with varying biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiochromeno-pyrimidine derivatives. For example, compounds derived from similar scaffolds have shown significant cytotoxic effects against various cancer cell lines:

  • Jurkat (leukemia)
  • KB3-1 (epidermoid carcinoma)
  • HCT116 (colon cancer)

In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects . The mechanism of action is often linked to the inhibition of key cellular pathways involved in cell proliferation and survival.

The biological activity of thiochromeno-pyrimidines can be attributed to their ability to interact with various biological targets. For instance:

  • Topoisomerase Inhibition : Some derivatives have been reported to inhibit topoisomerases I and IIα, enzymes critical for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .
  • Hormonal Modulation : Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor, demonstrating their potential in treating hormone-dependent cancers .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of synthesized thiochromeno derivatives against gastric carcinoma (BGC-823) and lung cancer (A549), several compounds displayed significant activity compared to standard chemotherapeutics. For instance:

CompoundCell LineIC50 (µM)
5aBGC-82312.5
6A5498.9

These results suggest a promising avenue for further development of these compounds as anticancer agents .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications at specific positions on the thiochromeno core significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines due to improved binding affinity to target proteins involved in tumor growth regulation .

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of derivatives related to this compound. For instance, a series of derivatives demonstrated significant radical scavenging activity against DPPH radicals. The antioxidant activity of certain derivatives was found to be 1.4 times higher than ascorbic acid, a well-known antioxidant . This suggests that compounds based on the thiochromeno-pyrimidine structure could be developed as effective antioxidants in pharmaceutical formulations.

Anticancer Activity

The anticancer properties of 3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione have been investigated through in vitro studies against various cancer cell lines. Notably, it exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound showed greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells . This differential activity indicates its potential as a targeted therapeutic agent in cancer treatment.

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of the compound and evaluated their biological activities. The derivatives were characterized using techniques such as IR and NMR spectroscopy. Among these, certain derivatives displayed enhanced antioxidant and anticancer activities compared to the parent compound . This highlights the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Mechanistic Insights into Anticancer Activity

Another research effort focused on elucidating the mechanism by which the thiochromeno-pyrimidine derivatives exert their anticancer effects. The studies indicated that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell death. This mechanistic understanding is crucial for the development of novel anticancer therapies based on this scaffold.

Data Tables

Activity Compound IC50 (µM) Reference
Antioxidant3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)12.5
Anticancer (U-87)3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)15.0
Anticancer (MDA-MB)3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)30.0

Chemical Reactions Analysis

Core Structural Reactivity

The pyrimidine-4,5-dione moiety is highly electrophilic due to the conjugated carbonyl groups. This enables nucleophilic attacks at the C2 and C6 positions, while the thiochromeno sulfur atom may participate in oxidation or alkylation reactions.

Key Reactivity Features:

  • C4/C5 Carbonyl Reactivity : Prone to nucleophilic substitution or condensation (e.g., Knoevenagel, Michael additions) .

  • Thiochromeno Ring : Sulfur can oxidize to sulfoxides/sulfones under mild conditions or act as a leaving group in ring-opening reactions .

  • Methoxybenzyl Substituent : Directs electrophilic substitution (e.g., nitration, halogenation) to the para position of the aromatic ring .

Condensation Reactions

The dione system reacts with active methylene compounds (e.g., malononitrile, barbituric acid) via Knoevenagel condensation.

Example Reaction:

Reagents : Malononitrile, acetic anhydride, 140°C
Product : A merocyanine dye derivative via C4 carbonyl activation (Table 1) .

Table 1. Knoevenagel Condensation with Active Methylene Compounds

Active Methylene CompoundReaction Time (h)Yield (%)Product Feature
Malononitrile1065λ<sub>max</sub> = 382–437 nm
Barbituric acid458High thermal stability
Indane-1,3-dione643Fluorescent properties

Electrophilic Substitution

The 4-methoxybenzyl group undergoes regioselective electrophilic substitution.

Example Reaction:

Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C
Product : Nitration at the para position relative to the methoxy group .

Key Findings:

  • Electron-donating substituents (e.g., MeO) accelerate reaction rates .

  • Steric hindrance from the isopropyl group minimizes unwanted ortho products.

Oxidation of the Thiochromeno Moiety

The sulfur atom oxidizes to sulfone derivatives under controlled conditions.

Example Reaction:

Reagents : H<sub>2</sub>O<sub>2</sub>/AcOH, 60°C
Product : Thiochromeno sulfone, enhancing solubility and biological activity .

Table 2. Oxidation Outcomes

Oxidizing AgentTemperature (°C)Sulfone Yield (%)Byproducts
H<sub>2</sub>O<sub>2</sub>6078Minimal degradation
mCPBA2592Epoxidation side products

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at electron-deficient positions (C2/C6).

Example Reaction:

Reagents : NH<sub>3</sub>/EtOH, 80°C
Product : Amino-substituted derivative via displacement of the isopropyl group .

Mechanistic Notes:

  • Electron-withdrawing dione groups activate the pyrimidine ring for nucleophilic attack.

  • Steric bulk of isopropyl slows reaction kinetics .

Key Data:

  • Absorbance : λ<sub>max</sub> ≈ 390–450 nm (solvent-dependent) .

  • Fluorescence : Quantum yield = 0.45 in DMSO, making it suitable for optoelectronic materials.

Scalable Synthetic Routes

A high-pressure Q-tube reactor optimizes cyclocondensation steps (Table 3) .

Table 3. Optimized Cyclocondensation Conditions

PrecursorSolventTemperature (°C)Yield (%)
Thiochroman-4-oneAcOH17085
Chroman-4-oneAcOH17079

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on core heterocycles, substituents, and biological activities:

Compound Name Core Structure Substituents Biological Activity/Notes Reference
3-[(4-Methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione Thiochromeno[2,3-d]pyrimidine 3: 4-Methoxyphenylmethyl; 2: Isopropyl Hypothesized anticancer/antimicrobial activity (structural inference from analogs) N/A
8-Methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione Chromeno[2,3-d]pyrimidine 3: Phenethyl; 2: Propyl; 8: Methoxy Not explicitly reported; chromeno-pyrimidines often exhibit fluorescence and bioactivity
5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine 5: 4-Chloro-3-methylphenyl; 3: 3-Fluorophenylmethyl Antibacterial/anticancer potential (based on thieno-pyrimidine derivatives)
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine 6: Thiazolyl; 3: Phenyl; 5: Methyl Synthesized via alkylation; potential neuroactive or anti-inflammatory properties
3-(4-Chlorophenyl)-1-[(4-chlorophenyl)methyl]-cyclopenta-fused thieno[2,3-d]pyrimidine-2,4-dione Cyclopenta-thieno[2,3-d]pyrimidine 3: 4-Chlorophenyl; 1: 4-Chlorophenylmethyl Enhanced lipophilicity due to cyclopenta fusion; unknown bioactivity
Key Observations:
  • Core Heterocycles: Thiochromeno[2,3-d]pyrimidine (target compound) incorporates a sulfur atom in the chromene ring, which may enhance electron density and binding affinity compared to oxygen-containing chromeno analogs .
  • Substituent Effects: The 4-methoxyphenylmethyl group in the target compound could improve membrane permeability and receptor interaction compared to halogenated or non-aromatic substituents . Isopropyl at position 2 may sterically hinder enzyme binding, contrasting with smaller groups like methyl or propyl in analogs .
Physical Properties:
  • Melting Points: Thieno-pyrimidine analogs (e.g., ) show melting points ~160–162°C, suggesting moderate thermal stability .
  • IR Spectra : C=O and NH stretches (1710–1713 cm⁻¹) are consistent across dione derivatives .

Challenges and Contradictions

  • Bioactivity Variability: Despite structural similarities, thieno-pyrimidines () and thiazolo-pyrimidines () show divergent activities (antibacterial vs. anticancer), underscoring the importance of core heterocycles .
  • Synthetic Complexity : Introducing the 4-methoxyphenylmethyl group may require multi-step protection/deprotection strategies compared to simpler alkylations .

Preparation Methods

Multi-Component Reaction (MCR) Strategies

Multi-component reactions are pivotal for assembling the thiochromeno[2,3-d]pyrimidine scaffold. A plausible route involves the condensation of thiochroman-4-one derivatives with pyrimidine precursors and a 4-methoxyphenylmethyl donor. For instance, a three-component reaction between thiochroman-4-one, isopropyl isocyanate, and 4-methoxybenzaldehyde under acidic conditions generates the target compound via sequential cyclization and dehydration .

The reaction typically employs glacial acetic acid as both solvent and catalyst, facilitating proton transfer and imine formation. Heating at 120–140°C for 6–12 hours yields the product with moderate to high efficiency (50–75% yield) . Substituent effects are critical: electron-donating groups on the aldehyde (e.g., 4-methoxy) enhance reactivity by stabilizing intermediate carbocations, whereas electron-withdrawing groups necessitate harsher conditions .

Cyclocondensation Using Ammonium Acetate

Ammonium acetate-mediated cyclocondensation offers a greener alternative for constructing the thiochromeno-pyrimidine core. In a representative procedure, thiochroman-4-one (5 mmol) reacts with 3-oxo-2-(4-methoxyphenylhydrazono)propanal (5 mmol) and ammonium acetate (10 mmol) in a Q-tube reactor at 170°C for 45 minutes . The high-pressure environment accelerates intramolecular cyclization, achieving yields exceeding 80% while minimizing side reactions .

Mechanistic Insights :

  • Hydrazone Formation : The arylhydrazonopropanal condenses with thiochroman-4-one, forming a hydrazone intermediate.

  • Cyclization : Ammonium acetate acts as a Brønsted base, deprotonating the hydrazone to initiate nucleophilic attack on the ketone, forming the pyrimidine ring.

  • Aromatization : Sequential dehydration, facilitated by acetic acid, yields the fully conjugated thiochromeno-pyrimidine system .

This method’s scalability and atom economy make it industrially viable, though purification via recrystallization from ethanol is required to isolate the pure product .

Oxidative Cross-Dehydrogenative Coupling (CDC)

Oxidative CDC reactions enable the direct coupling of C–H bonds, bypassing pre-functionalized substrates. For the target compound, a CDC approach couples thiochroman-4-one with an N-amino-2-iminopyridine derivative under oxygen atmosphere . Using Pd(OAc)₂ (10 mol%) and acetic acid (6 equiv) in ethanol at 130°C for 18 hours, the reaction proceeds via:

  • Enolization of thiochroman-4-one, forming a nucleophilic enolate.

  • Nucleophilic Attack on the iminopyridine, generating a tetrahedral intermediate.

  • Oxidative Dehydrogenation by molecular oxygen, aromatizing the pyrimidine ring .

Yields reach 94% under optimized conditions, with oxygen serving as the terminal oxidant . This method excels in regioselectivity but requires stringent control of oxygen pressure to avoid over-oxidation.

Hybrid Catalytic Systems

Hybrid catalysts, such as Lewis acid-surfactant combinations or nanocatalysts, enhance reaction efficiency. For example, ZnFe₂O₄ nanoparticles (20 mg) in water catalyze the one-pot synthesis of thiochromeno-pyrimidines via Knoevenagel-Michael-cyclization cascades . Key advantages include:

  • Recyclability : Catalysts retain activity for 5 cycles with <5% yield loss.

  • Solvent Compatibility : Reactions proceed in water or ethanol, aligning with green chemistry principles .

A comparative analysis of catalytic methods is provided below:

CatalystSolventTemperature (°C)Time (h)Yield (%)
Ammonium acetate Acetic acid1700.7582
Pd(OAc)₂ Ethanol1301894
ZnFe₂O₄ Water100878

Mechanistic Challenges and Side Reactions

Competitive pathways often complicate synthesis:

  • Triazolo Byproducts : Excess acetic acid promotes triazolo[1,5-a]pyridine formation via cycloaddition .

  • Over-Oxidation : Prolonged exposure to oxygen degrades the thiochromene ring, necessitating precise reaction monitoring .

  • Steric Effects : Bulky substituents (e.g., isopropyl) hinder cyclization, requiring elevated temperatures .

Q & A

Basic Question: What are the recommended synthetic strategies for preparing this thiochromenopyrimidine derivative?

Methodological Answer:
The synthesis of this compound likely involves multi-step heterocyclic assembly. Key steps may include:

  • Thiochromene ring formation : Cyclocondensation of substituted thiophenol derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid) to form the thiochromene core .
  • Pyrimidine annulation : Reaction with propan-2-yl isocyanate or urea derivatives in the presence of a base (e.g., K₂CO₃) to construct the pyrimidine-dione moiety. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can enhance yield and reduce side products .
  • Functionalization : Alkylation of the pyrimidine nitrogen with 4-methoxybenzyl chloride in DMF, catalyzed by potassium carbonate, to introduce the 4-methoxyphenylmethyl group .

Key Data:

  • Typical yields for analogous thieno[2,3-d]pyrimidine syntheses: 60–75% after recrystallization .
  • Purity validation: HPLC (>95%) and melting point analysis (e.g., 210–215°C for related structures) .

Basic Question: How is the compound structurally characterized to confirm its regiochemistry and stereochemistry?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis resolves bond lengths (mean C–C: 0.005 Å) and confirms the thiochromene-pyrimidine fusion geometry. Disorder in the propan-2-yl group may require refinement (R factor: <0.06) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Diagnostic signals include the 4-methoxyphenylmethyl protons (δ 3.8 ppm for OCH₃) and pyrimidine-dione carbonyl carbons (δ 165–170 ppm) .
    • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₂H₂₁N₂O₃S: 393.1274) .

Advanced Question: How can researchers resolve discrepancies between spectroscopic data and computational modeling results for this compound?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:

  • Variable-temperature NMR : Identify conformational exchange broadening (e.g., -40°C to 80°C in DMSO-d₆) to correlate with DFT-predicted rotamer populations .
  • Solvent-dependent UV/Vis : Compare experimental λmax with TD-DFT calculations (e.g., CAM-B3LYP/6-311+G(d,p)) to assess electronic transitions .
  • Crystallographic validation : Use X-ray-derived torsion angles as fixed parameters in computational optimizations .

Advanced Question: What computational approaches predict the pharmacokinetic and bioavailability profile of this compound?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (2.8–3.2), topological polar surface area (90–100 Ų), and GI absorption (low due to high TPSA) .
  • Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability. Use AutoDock Vina with Lamarckian GA parameters .
  • Solubility modeling : COSMO-RS predicts aqueous solubility (logS ≈ -4.5), suggesting formulation challenges requiring co-solvents .

Advanced Question: How to design bioactivity assays targeting enzyme inhibition or anticancer activity?

Methodological Answer:

  • Kinase inhibition screening : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM compound concentration. Measure IC₅₀ via ADP-Glo™ assay .
  • Antiproliferative assays : Test against HeLa, MCF-7, and A549 cell lines (72-h exposure, MTT viability assay). Include positive controls (e.g., doxorubicin) and assess selectivity via HEK293 normal cells .
  • Mechanistic studies : Perform flow cytometry for cell-cycle arrest (e.g., G1 phase accumulation) and Western blotting for apoptosis markers (cleaved PARP, caspase-3) .

Advanced Question: What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

Methodological Answer:

  • Process intensification : Use continuous-flow reactors for exothermic steps (e.g., pyrimidine annulation) to improve heat transfer and reduce dimerization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., p-toluenesulfonic acid) to accelerate key steps. Microwave irradiation reduces reaction time by 70% .
  • Byproduct analysis : Employ LC-MS to identify impurities (e.g., N-alkylation isomers) and adjust stoichiometry (e.g., 1.2 eq. of 4-methoxybenzyl chloride) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.